Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Chemical Structure and Properties The compound "Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester" (CAS: 1353961-77-9) is a tertiary amine featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and a cyclopropyl-carbamic acid tert-butyl ester moiety at the 3-position. Its molecular weight is 284.40 g/mol . This compound is part of a broader class of carbamate derivatives, often utilized as intermediates in pharmaceutical synthesis due to their stability and modular reactivity.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:
Reacting cyclopropylamine with ethyl-2-oxoacetate under anhydrous conditions.
Cyclization of the resultant product to form the piperidine ring.
Functionalization of the piperidine ring to introduce the hydroxyethyl group via nucleophilic substitution.
Final step involves the esterification of the carbamic acid with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to minimize cost and maximize yield. This often involves employing continuous-flow reactors, optimizing solvent and reagent usage, and implementing in-line purification techniques to streamline the synthesis process and meet commercial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Can be reduced using lithium aluminum hydride (LiAlH4) to alter the piperidine ring or the ester group.
Substitution: : The hydroxyethyl group can be substituted with halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Thionyl chloride in dry dichloromethane (DCM).
Major Products
Oxidation can yield cyclopropyl-[1-(2-oxo-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Reduction often leads to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbinol.
Substitution typically results in cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has garnered interest across several fields:
Chemistry: : Serves as a building block for synthesizing complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition, particularly in the synthesis of enzyme inhibitors.
Medicine: : Potential precursor for developing pharmacologically active compounds, especially in CNS disorders.
Industry: : Employed in the production of fine chemicals and agrochemicals due to its functional versatility.
Mechanism of Action
The compound's mechanism of action is influenced by its structural features:
The cyclopropyl group can engage in tight binding interactions with enzyme active sites.
The hydroxyethyl substituent facilitates hydrogen bonding, enhancing molecular recognition.
Piperidine ring's configuration is crucial for the compound's bioactive conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents, ester groups, and heterocyclic cores. Below is a detailed comparison:
Key Observations
Ester Group Impact :
- The tert-butyl ester in the reference compound enhances steric protection compared to benzyl esters (e.g., CAS 10-F083641), which may increase metabolic stability but reduce solubility .
- Benzyl esters (e.g., in ) are more labile under acidic conditions, making them suitable for prodrug strategies .
Stereochemistry (e.g., (S)- vs. (R)-pyrrolidine derivatives) significantly affects receptor interactions, as seen in enantiomeric pairs like CAS 1354001-78-7 and 1354019-38-7 .
Heterocyclic Core Modifications :
- Pyrrolidine analogues (5-membered ring) exhibit reduced conformational flexibility compared to piperidine (6-membered ring), impacting pharmacokinetic properties such as bioavailability .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as CB1354000-99-9, is a synthetic compound belonging to the carbamate class. Its unique structure combines a cyclopropyl group with a piperidine derivative, which suggests potential biological activities relevant to medicinal chemistry, particularly in oncology and neurology.
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.39 g/mol
- CAS Number : 1354000-99-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring facilitates hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, particularly in cancer cell lines.
Biological Evaluation
Recent studies have focused on the synthesis and evaluation of various esters related to cyclopropyl derivatives, including this compound. The biological evaluation typically involves assessing the impact on cancer cell growth and survival.
Case Studies
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Breast Cancer Cell Lines :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Notably, these compounds showed reduced potency compared to established treatments like tamoxifen and olaparib but still indicated potential as therapeutic agents in specific contexts .
-
Pharmacokinetics :
- A pharmacokinetic study highlighted that the lead compound displayed moderate brain exposure with a half-life of approximately 0.74 hours and favorable tissue distribution in organs such as the kidney and liver . This suggests that while the compound may not be the most potent, it possesses suitable pharmacokinetic properties for further development.
Data Table: Biological Activity Summary
| Cell Line | Compound Tested | Effect on Cell Growth | Comparison to Controls |
|---|---|---|---|
| MCF-7 | This compound | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
| SK-BR-3 | Same as above | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
| MDA-MB-231 | Same as above | Moderate inhibition observed | Less potent than tamoxifen and olaparib |
| MCF-10A (nonmalignant) | Same as above | No significant inhibition | Control for non-malignant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
